Oleuroside

Descripción general

Descripción

La oleuropeína es un compuesto fenólico secoiridoide que se encuentra principalmente en las aceitunas. Es conocido por sus significativas actividades biológicas, incluyendo propiedades antioxidantes, antiinflamatorias y neuroprotectoras. La oleuropeína ha captado la atención por sus posibles aplicaciones terapéuticas, especialmente en la prevención y el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de oleuropeína se puede lograr a través de varias rutas, a menudo que implican la extracción de fuentes naturales como las hojas o los frutos del olivo. Un método común implica la hidrólisis de la oleuropeína, otro compuesto que se encuentra en las aceitunas, en condiciones ácidas para producir oleuropeína. La reacción típicamente requiere un solvente como metanol o etanol y un catalizador ácido como ácido clorhídrico. La reacción se lleva a cabo a temperatura ambiente durante varias horas, seguida de purificación mediante cromatografía .

Métodos de producción industrial

La producción industrial de oleuropeína se basa principalmente en la extracción de las hojas y los frutos del olivo. El proceso implica triturar el material vegetal, seguido de la extracción con solvente utilizando etanol o metanol. El extracto se somete luego a hidrólisis en condiciones controladas para convertir la oleuropeína en oleuropeína. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La oleuropeína experimenta varias reacciones químicas, incluyendo:

Oxidación: La oleuropeína puede oxidarse para formar diferentes compuestos fenólicos. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: La reducción de oleuropeína puede producir compuestos fenólicos más simples. El borohidruro de sodio se usa a menudo como agente reductor.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio acuoso a temperatura ambiente.

Reducción: Borohidruro de sodio en metanol a temperatura ambiente.

Sustitución: Iones hidróxido en un medio acuoso a temperaturas elevadas.

Principales productos formados

Oxidación: Formación de varios ácidos fenólicos y aldehídos.

Reducción: Formación de alcoholes fenólicos más simples.

Sustitución: Formación de derivados hidroxilados de oleuropeína.

Aplicaciones Científicas De Investigación

Hematinic Properties

Oleuroside has been identified as a key component in olive leaf extract that exhibits hematinic properties, promoting erythroid differentiation in human hematopoietic stem cells. A study demonstrated that aqueous olive leaf extract significantly increased red blood cell counts and hemoglobin levels in both animal models and human subjects after supplementation over several weeks .

Key Findings:

- In Vivo Studies: Mice administered with olive leaf extract showed increased plasma iron levels and enhanced expression of splenic ferroportin, indicating improved iron metabolism .

- Pilot Studies: Healthy volunteers supplemented with 500 mg/kg body weight of olive leaf extract for eight weeks exhibited significant increases in RBC count without adverse effects on liver or kidney functions .

Antioxidant Activity

This compound displays potent antioxidant properties, contributing to the overall antioxidant capacity of olive leaf extracts. This has implications for its use in preventing oxidative stress-related diseases.

Research Insights:

- Biodegradable Films: this compound was one of the main antioxidants detected in biodegradable films made from olive leaf extract, which demonstrated significant antioxidant activity, making them suitable for food packaging applications .

Cancer Research

Recent studies have highlighted this compound's potential cytotoxic effects on cancer cells. In vitro experiments indicated that this compound could selectively induce apoptosis in certain cancer cell lines while sparing normal cells.

Case Study:

- Cytotoxicity Against Breast Cancer: Research indicated that this compound exhibited specific cytotoxicity against breast adenocarcinoma cell lines (MDA-MB-231 and MCF7), promoting cell cycle arrest and apoptosis .

Functional Food Ingredient

Due to its health-promoting properties, this compound is increasingly being incorporated into functional foods aimed at improving overall health and preventing chronic diseases.

Applications:

- Dietary Supplements: this compound is marketed as a dietary supplement for its potential benefits in enhancing cardiovascular health and metabolic functions .

Antioxidant Food Packaging

The incorporation of this compound into biodegradable films enhances their antioxidant properties, providing a sustainable option for food packaging that can extend shelf life by protecting against oxidative degradation.

Table: Properties of Biodegradable Films with this compound

| Property | Value |

|---|---|

| Antioxidant Activity | High |

| Tensile Strength | Moderate |

| Elongation at Break | Increased with low concentrations |

| Color Change | Significant with higher concentrations |

Development of Biodegradable Materials

This compound's antioxidant properties have been utilized in developing biodegradable materials that can be used in various applications beyond food packaging.

Research Findings:

Mecanismo De Acción

La oleuropeína ejerce sus efectos a través de varios objetivos y vías moleculares. Se sabe que:

Inhibe el estrés oxidativo: Al eliminar los radicales libres y mejorar la actividad de las enzimas antioxidantes.

Reduce la inflamación: Al inhibir la producción de citoquinas y enzimas proinflamatorias.

Protege la función mitocondrial: Al prevenir la disfunción mitocondrial y mejorar la producción de ATP en las células.

Comparación Con Compuestos Similares

Compuestos similares

Oleuropeína: Otro secoiridoide fenólico que se encuentra en las aceitunas, conocido por sus propiedades antioxidantes y antiinflamatorias.

Hidroxitirosol: Un compuesto fenólico derivado de la oleuropeína, con potente actividad antioxidante.

Tirosol: Un compuesto fenólico más simple con propiedades antioxidantes.

Singularidad de la oleuropeína

La oleuropeína es única debido a su estructura específica, que le permite interactuar con múltiples objetivos y vías moleculares. Su capacidad para proteger contra la disfunción mitocondrial la diferencia de otros compuestos similares, haciéndola particularmente valiosa en el estudio y tratamiento de enfermedades neurodegenerativas .

Actividad Biológica

Oleuroside, a glycoside derived from the olive tree (Olea europaea), is gaining attention for its diverse biological activities, particularly in the context of health benefits associated with olive leaf extracts. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

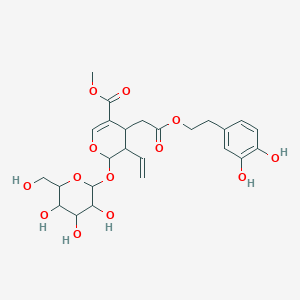

This compound is a secoiridoid glycoside characterized by its unique structure, which includes a glucose moiety linked to a phenolic compound. Its chemical formula is CHO, and it is closely related to oleuropein, another significant bioactive compound found in olives.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases. Studies have shown that this compound can scavenge free radicals and reduce lipid peroxidation.

| Study | Method | Findings |

|---|---|---|

| Elamin et al. (2023) | DPPH Assay | This compound demonstrated significant radical scavenging activity. |

| Nardiello et al. (2018) | FRAP Assay | High antioxidant capacity was observed, indicating potential protective effects against oxidative damage. |

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.

- Case Study: A study by Miceli et al. (2018) found that this compound reduced TNF-α levels in macrophages, suggesting its potential use in treating inflammatory conditions.

3. Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast cancer) | 200 | Induces apoptosis and cell cycle arrest . |

| REN (mesothelioma) | 22 | Alters intracellular calcium dynamics leading to cell death . |

- Research Findings: In a study involving mesothelioma cells, this compound-enriched extracts showed significant antiproliferative effects, primarily through dysregulation of calcium homeostasis .

4. Erythropoietic Activity

Recent studies suggest that this compound may promote erythropoiesis, enhancing red blood cell production.

- Pilot Study: A clinical trial reported that supplementation with olive leaf extract containing this compound significantly increased hemoglobin levels in healthy volunteers .

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Modulation: this compound influences intracellular calcium levels, which are critical for various cellular functions including proliferation and apoptosis .

- Antioxidant Pathways: Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

- Gene Expression Regulation: this compound has been shown to affect the expression of genes involved in inflammation and apoptosis, further elucidating its therapeutic potential.

Propiedades

Número CAS |

116383-31-4 |

|---|---|

Fórmula molecular |

C25H32O13 |

Peso molecular |

540.5 g/mol |

Nombre IUPAC |

methyl (2S,3R,4S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,13-14,18,20-22,24-28,30-32H,1,6-7,9-10H2,2H3/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 |

Clave InChI |

WWKVQWHAWPZZDB-ASNPJKIBSA-N |

SMILES |

COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |

SMILES isomérico |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES canónico |

COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of oleuroside?

A1: this compound is a heterosidic ester of elenolic acid and hydroxytyrosol, glycosylated with a glucose moiety.

Q2: How stable is this compound under various conditions?

A3: The stability of this compound is influenced by factors like temperature, pH, and exposure to light. Research indicates that this compound can degrade upon heating [], potentially forming other bioactive compounds. Further research is necessary to comprehensively understand the stability profile of this compound under different storage and processing conditions.

Q3: How is this compound extracted and analyzed?

A4: this compound is typically extracted from olive leaves using various solvents, followed by purification techniques like column chromatography [, ]. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) [, , , ], often coupled with Mass Spectrometry (MS) [, ], are employed for the identification and quantification of this compound in plant extracts or formulated products.

Q4: Are there any known safety concerns regarding this compound?

A4: While olive leaf extract is generally considered safe for human consumption, specific toxicological data on this compound is limited. Further research is needed to establish its safety profile, including potential long-term effects.

Q5: What are the potential applications of this compound?

A5: Given its reported biological activities, this compound holds potential for applications in various industries:

- Pharmaceuticals: As a potential therapeutic agent for conditions like anemia [] and inflammation [, ].

- Food Industry: As a natural preservative due to its antioxidant and antimicrobial properties [].

- Cosmetics: As an ingredient in skincare products due to its antioxidant and potential anti-aging effects [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.